cis-Pt-Mfba
Description
Properties
CAS No. |
93557-19-8 |
|---|---|
Molecular Formula |
C20H22F2N2O4Pt |
Molecular Weight |
587.5 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;3-fluorobenzoate;platinum(2+) |
InChI |
InChI=1S/2C7H5FO2.C6H14N2.Pt/c2*8-6-3-1-2-5(4-6)7(9)10;7-5-3-1-2-4-6(5)8;/h2*1-4H,(H,9,10);5-6H,1-4,7-8H2;/q;;;+2/p-2 |
InChI Key |
UVUMHCJNQAWVTE-UHFFFAOYSA-L |
SMILES |
C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |
Synonyms |
cis-Pt(II)(DDH)bis(metafluorobenzoic acid) cis-Pt-MFBA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
cis-Pt-Mfba belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with two structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 | 235.27* | 284.34* |
| Halogen Substituents | Br, Cl | Br, Cl | Br, 2×Cl |
| Log Po/w (XLOGP3) | 2.15 | ~2.1 (estimated) | ~3.0 (estimated) |
| Solubility | 0.24 mg/mL | Likely lower due to similar structure | Likely lower due to increased halogens |
| Synthetic Accessibility | 2.07 | Not reported | Not reported |
| Bioavailability Score | 0.55 | Likely similar | Potentially reduced due to higher mass |
* Molecular weights estimated based on structural analogs.
Key Findings:
Structural Impact on Lipophilicity :
- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w compared to this compound, enhancing membrane permeability but reducing aqueous solubility .
- This compound’s balanced halogenation (one Br, one Cl) optimizes both reactivity and solubility for catalytic applications.
Synthetic Considerations :
- This compound’s synthesis uses a Pd catalyst, a common method for arylboronic acids. In contrast, more halogenated analogs may require harsher conditions or specialized ligands, increasing production complexity .
Research Implications and Limitations
- Functional Similarities : All three compounds are likely used in cross-coupling reactions, but this compound’s moderate properties make it preferable for drug discovery pipelines requiring balanced absorption and reactivity .
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